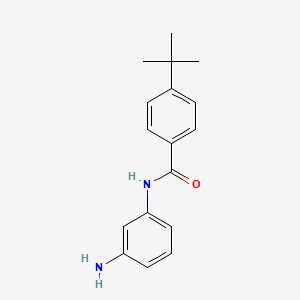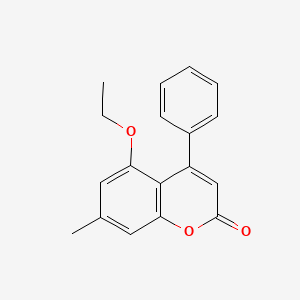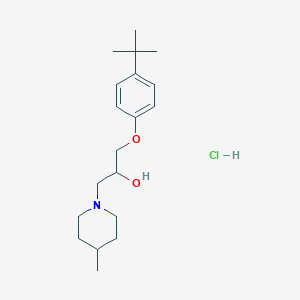
1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as TBPB, is a chemical compound that is widely used in scientific research. TBPB is a selective agonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel, which is involved in the detection of noxious stimuli and the modulation of pain perception.
Scientific Research Applications
1. Synthesis and Structural Characterization
- Oxidovanadium(V) Complexes : Research demonstrated the synthesis and characterization of new oxidovanadium(V) complexes, highlighting the structural features and hydrogen bonding patterns (Back et al., 2012).
2. Antioxidant Activities
- Antioxidant Activities of Phenols and Catechols : A study investigated the antioxidant properties of various phenols and catechols, providing insights into their H-atom donating activities and solvent effects (Barclay et al., 1999).
3. Calcium Antagonist and Antioxidant Activities
- Calcium Antagonists with Antioxidant Activity : Research focused on the synthesis of novel Ca(2+) antagonists with antioxidant properties, elucidating the essential structural elements and activity evaluation (Kato et al., 1999).
4. NMDA Receptor Antagonists
- NR2B Subtype-Selective NMDA Antagonists : A study explored the synthesis of NMDA receptor antagonists, investigating the structural orientation for receptor binding and potency (Butler et al., 1998).
5. Antimicrobial Agents
- Synthesis of Substituted Phenyl Azetidines : Research on the synthesis of substituted phenyl azetidines as potential antimicrobial agents was conducted, providing insights into their antimicrobial activity (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15-9-11-20(12-10-15)13-17(21)14-22-18-7-5-16(6-8-18)19(2,3)4;/h5-8,15,17,21H,9-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDYHLGHSSWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

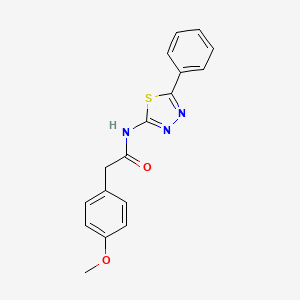
![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)
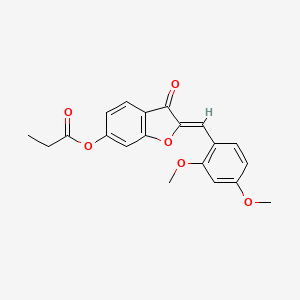
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)
![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride](/img/structure/B2860793.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate](/img/structure/B2860794.png)
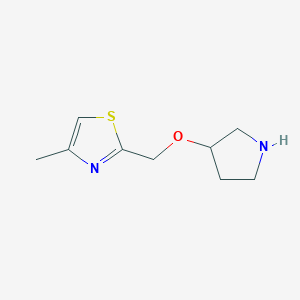
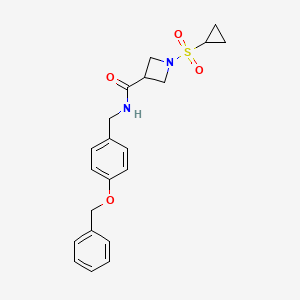
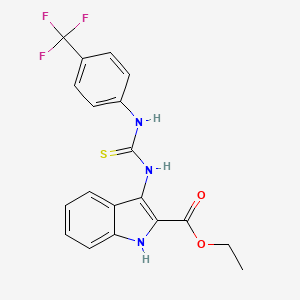
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2860803.png)
